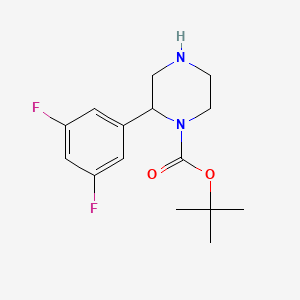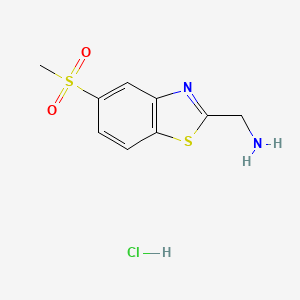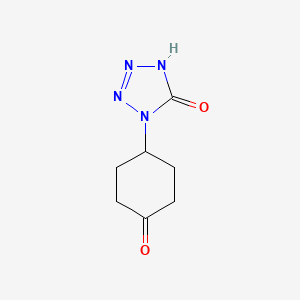
(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride is an organosulfur compound with the molecular formula C8H6F4O3S It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanesulfonyl fluoride group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride typically involves the reaction of 4-(trifluoromethoxy)phenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-(trifluoromethoxy)phenol+methanesulfonyl chloride→[4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to form the corresponding methoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include methoxy derivatives and partially reduced aromatic compounds.
科学研究应用
Chemistry
In chemistry, [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study enzyme inhibition and protein modification. The sulfonyl fluoride group can react with serine residues in enzymes, leading to irreversible inhibition. This property is exploited in the design of enzyme inhibitors for research and therapeutic purposes.
Medicine
In medicine, [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride is investigated for its potential as a drug candidate. Its ability to inhibit specific enzymes makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of [4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride involves the covalent modification of target proteins. The sulfonyl fluoride group reacts with nucleophilic residues such as serine, threonine, or cysteine in the active sites of enzymes. This reaction leads to the formation of a stable covalent bond, resulting in irreversible inhibition of the enzyme’s activity. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonyl fluoride: Similar in structure but lacks the phenyl ring.
Methanesulfonyl fluoride: Similar in structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar in structure but has a sulfonyl chloride group instead of a sulfonyl fluoride group.
Uniqueness
[4-(Trifluoromethoxy)phenyl]methanesulfonyl fluoride is unique due to the presence of both the trifluoromethoxy group and the sulfonyl fluoride group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a versatile compound for various applications.
属性
分子式 |
C8H6F4O3S |
|---|---|
分子量 |
258.19 g/mol |
IUPAC 名称 |
[4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2 |
InChI 键 |
WMBWYQSUXYHXMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CS(=O)(=O)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)








